5-Methoxy-1-methyl-1h-imidazole-4-carboxamide
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Overview
Description
5-Methoxy-1-methyl-1h-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are significant due to their presence in various biologically active molecules and pharmaceuticals. This compound is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1h-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylimidazole with methoxycarbonyl chloride under basic conditions to introduce the methoxy group at the 5-position. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1h-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Oxidation: 5-Hydroxy-1-methyl-1h-imidazole-4-carboxamide.
Reduction: 5-Methoxy-1-methyl-1h-imidazole-4-amine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1-methyl-1h-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-1h-imidazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context and the type of enzyme or receptor involved.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the methoxy and carboxamide groups, making it less versatile in chemical reactions.
5-Hydroxy-1-methyl-1h-imidazole-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
5-Methoxy-1-methyl-1h-imidazole-4-amine:
Uniqueness
5-Methoxy-1-methyl-1h-imidazole-4-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer specific chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and applications in various fields of research.
Properties
CAS No. |
88100-25-8 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-methoxy-1-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-8-4(5(7)10)6(9)11-2/h3H,1-2H3,(H2,7,10) |
InChI Key |
ROFZRKMOZRZSNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1OC)C(=O)N |
Origin of Product |
United States |
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